(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile
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Overview
Description
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile is a unique organic compound characterized by its cyclopropane ring structure with a formyl and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxaldehyde with cyanide sources under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 2,2-Dimethylcyclopropane-1-carboxylic acid.
Reduction: 2,2-Dimethylcyclopropane-1-amine.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitriles and formyl groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in various therapeutic areas.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl and nitrile group.
2,2-Dimethylcyclopropane-1-amine: Similar structure but with an amine group instead of a formyl and nitrile group.
2,2-Dimethylcyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a formyl and nitrile group.
Uniqueness
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile is unique due to the presence of both a formyl and a nitrile group on the cyclopropane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
(1S,3S)-3-formyl-2,2-dimethylcyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-7(2)5(3-8)6(7)4-9/h4-6H,1-2H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKIZZGLLRNUAM-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C#N)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C#N)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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